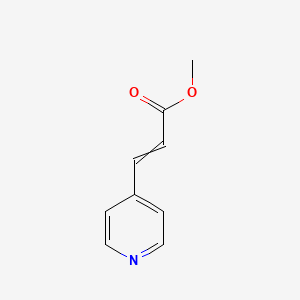
3-Pyridin-4-YL-acrylic acid methyl ester
描述
3-Pyridin-4-YL-acrylic acid methyl ester, also known as methyl (E)-3-(pyridin-4-yl)acrylate (CAS: 81124-49-4), is a heterocyclic ester featuring a pyridine ring conjugated with an acrylic acid methyl ester group . Its molecular formula is C₉H₉NO₂, with a calculated molar mass of 163.17 g/mol. The compound is characterized by a planar structure due to the π-conjugation between the pyridine ring and the acrylate moiety, which influences its electronic properties and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for ligands, polymer precursors, or bioactive molecules .
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
methyl 3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3 |
InChI 键 |
LDVKAIRVYWBGHI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=CC=NC=C1 |
产品来源 |
United States |
相似化合物的比较
Ethyl (2E)-3-(4-Pyridinyl)acrylate
- Structure : Ethyl ester analog with a C₂H₅ group instead of methyl.
- Molecular Formula: C₁₀H₁₁NO₂ | Molar Mass: 177.20 g/mol .
- Key Differences: Increased hydrophobicity due to the ethyl group. Higher molar mass (177.20 vs.
- Applications : Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .
(E)-3-[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-YL)-Phenyl]-Acrylic Acid Ethyl Ester
- Structure: Contains a trifluoromethyl and dimethylamino substituent on the pyridine ring, along with an ethyl ester.
- Molecular Formula : C₁₉H₁₉F₃N₂O₂ | Molar Mass : 364.36 g/mol .
- Key Differences :
- Applications : Likely used in medicinal chemistry for targeted drug design due to its complex substituents.
Pyridinecarboxylic Acid Methyl Esters
3-Amino-2-Chloro-4-Pyridinecarboxylic Acid Methyl Ester
- Structure: Substituted pyridine with amino and chloro groups at positions 3 and 2, respectively.
- Molecular Formula : C₈H₇ClN₂O₂ (inferred) | Molar Mass : ~198.5 g/mol .
- Key Differences :
- Functionalization on the pyridine ring alters reactivity (e.g., nucleophilic substitution at the chloro group).
- Reduced conjugation compared to acrylate esters, leading to different UV/Vis absorption profiles.
- Applications : Intermediate in agrochemical or antibiotic synthesis .
Non-Pyridinyl Methyl Esters (Fatty Acid Derivatives)
Compounds like palmitic acid methyl ester (C₁₇H₃₄O₂) and linoleic acid methyl ester (C₁₉H₃₄O₂) are structurally distinct but share the ester functional group .
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Reactivity : The pyridine ring in this compound acts as an electron-deficient aromatic system, making it susceptible to nucleophilic attacks at the β-position of the acrylate group .
- Analytical Behavior : Pyridinyl acrylates exhibit distinct GC-MS fragmentation patterns, with characteristic peaks for pyridine (m/z 79) and acrylate ions (e.g., m/z 59 for methyl esters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


